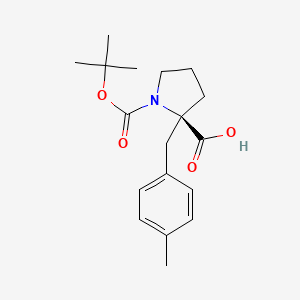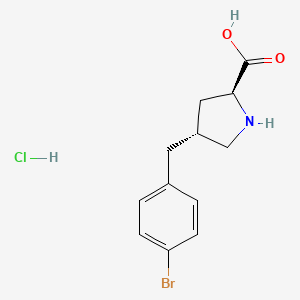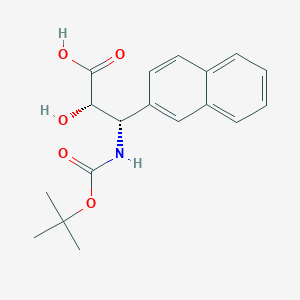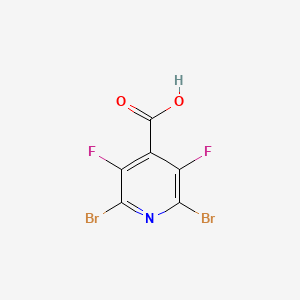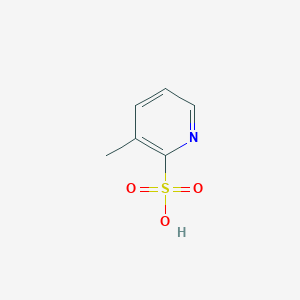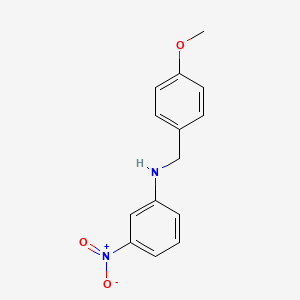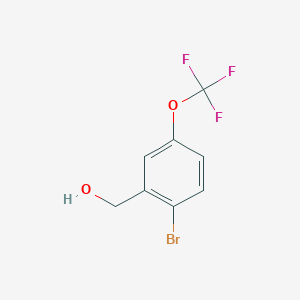
2-溴-5-(三氟甲氧基)苄醇
描述
2-Bromo-5-(trifluoromethoxy)benzyl alcohol is an organic compound characterized by a benzene ring substituted with a bromine atom, a trifluoromethoxy group, and a hydroxymethyl group
科学研究应用
2-Bromo-5-(trifluoromethoxy)benzyl alcohol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding assays.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
生化分析
Biochemical Properties
2-Bromo-5-(trifluoromethoxy)benzyl alcohol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo free radical bromination, nucleophilic substitution, and oxidation reactions . It interacts with enzymes such as N-bromosuccinimide (NBS), which facilitates the formation of succinimide radicals that further react with the compound . These interactions highlight the compound’s potential as a versatile reagent in organic synthesis and biochemical research.
Cellular Effects
The effects of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol on various cell types and cellular processes are of great interest. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby modulating signal transduction pathways. Additionally, 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 2-Bromo-5-(trifluoromethoxy)benzyl alcohol exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions underscore the compound’s potential as a tool for studying enzyme function and regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can change over time due to factors such as stability and degradation. The compound is generally stable at ambient temperature, but its long-term effects on cellular function may vary depending on the experimental conditions . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to cumulative changes in cellular processes, highlighting the importance of considering temporal dynamics in experimental design.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant adverse effects. At higher doses, the compound may induce toxic effects, such as oxidative stress and cellular damage . These observations underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Bromo-5-(trifluoromethoxy)benzyl alcohol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Bromo-5-(trifluoromethoxy)benzyl alcohol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
2-Bromo-5-(trifluoromethoxy)benzyl alcohol exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization dynamics are critical for elucidating the compound’s mode of action and potential cellular targets.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including:
Halogenation: Bromination of 5-(trifluoromethoxy)benzyl alcohol using bromine in the presence of a suitable catalyst.
Nucleophilic Substitution: Reacting 2-bromo-5-(trifluoromethoxy)benzene with formaldehyde under basic conditions to introduce the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale halogenation reactions, ensuring high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.
化学反应分析
Types of Reactions: 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to 2-bromo-5-(trifluoromethoxy)benzaldehyde using oxidizing agents like chromium trioxide.
Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: 2-bromo-5-(trifluoromethoxy)benzaldehyde.
Reduction: 2-bromo-5-(trifluoromethoxy)benzylamine.
Substitution: 2-iodo-5-(trifluoromethoxy)benzyl alcohol.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism depends on the context in which the compound is used.
相似化合物的比较
2-Bromo-5-(trifluoromethoxy)pyridine
2-Bromo-5-(trifluoromethoxy)aniline
2-Bromo-5-(trifluoromethoxy)benzene
Uniqueness: 2-Bromo-5-(trifluoromethoxy)benzyl alcohol is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its hydroxymethyl group, in particular, makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
[2-bromo-5-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBWTKTAWWYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382571 | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-15-1 | |
| Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


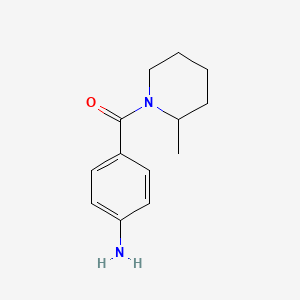
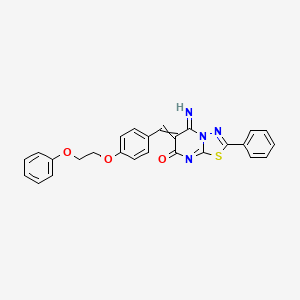
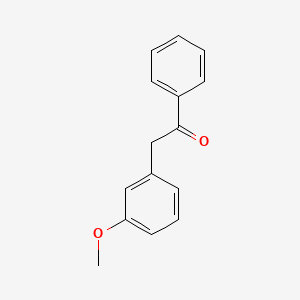
![1-[1-(4-Methoxyphenyl)ethyl]piperazine](/img/structure/B1597975.png)
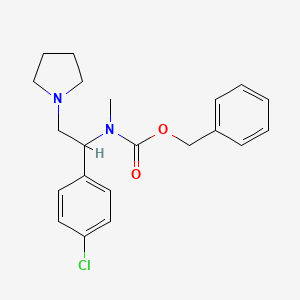
![4'-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1597979.png)
![3-Chloro-5-[2-(3-chloro-1,2,4-thiadiazol-5-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B1597980.png)
